DL-4-Chlorophénylalanine éthyl ester chlorhydrate

Vue d'ensemble

Description

DL-4-Chlorophenylalanine ethyl ester hydrochloride, also known as 4-Chloro-DL-phenylalanine (PCPA), is an inhibitor of 5-hydroxytrytamine (5-HT) synthesis . It has been found to improve the inflammation of lung tissue and remodeling pulmonary artery . PCPA can reduce the expression of tryptophan hydroxylase 1 (TPH1), matrix metalloproteinase (MMP), and pro-inflammatory factors .

Molecular Structure Analysis

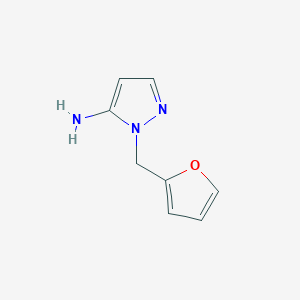

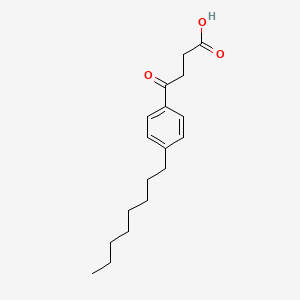

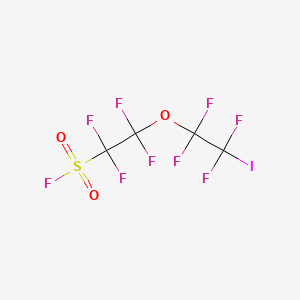

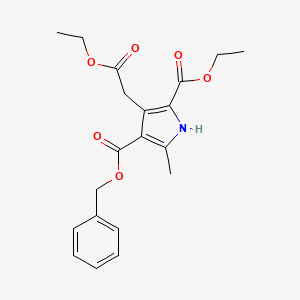

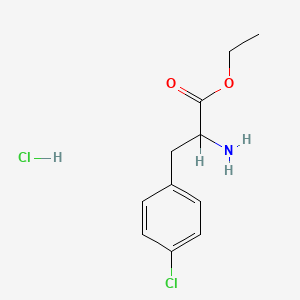

The molecular formula of DL-4-Chlorophenylalanine ethyl ester hydrochloride is C11H15Cl2NO2 . Its molecular weight is 264.15 . The linear formula is ClC6H4CH2CH(NH2)CO2C2H5·HCl .Physical And Chemical Properties Analysis

DL-4-Chlorophenylalanine ethyl ester hydrochloride is a solid substance . Its melting point is between 168-170 °C . It is sensitive and hygroscopic .Applications De Recherche Scientifique

Recherche neuroscientifique

DL-4-Chlorophénylalanine éthyl ester chlorhydrate: est utilisé comme un inhibiteur de la tryptophane hydroxylase 1 (TPH1) . La TPH1 est une enzyme essentielle à la synthèse de la sérotonine, un neurotransmetteur impliqué dans la régulation de l'humeur et le sommeil. En inhibant la TPH1, les chercheurs peuvent étudier les effets de la diminution des niveaux de sérotonine, ce qui contribue à la compréhension des troubles comme la dépression et l'insomnie.

Biologie du développement

Ce composé est utilisé pour traiter les embryons afin d'examiner son effet sur la sérotonine . La sérotonine n'est pas seulement un neurotransmetteur, mais joue également un rôle dans le développement embryonnaire. En manipulant les niveaux de sérotonine, les scientifiques peuvent explorer comment ce neurotransmetteur influence la croissance et la formation des organes.

Génétique et biologie moléculaire

Dans les études génétiques, This compound est utilisé pour la sélection des transformants d'Enterococcus faecalis avec le plasmide pESentA32 . Cette application est cruciale pour les expériences impliquant l'édition de gènes et la transformation, où des colonies bactériennes spécifiques sont sélectionnées en fonction de leur résistance ou de leur sensibilité à certains composés.

Études comportementales

Les chercheurs induisent l'insomnie chez les modèles de rats en utilisant ce composé . En créant des modèles animaux d'insomnie, les scientifiques peuvent tester l'efficacité de nouveaux médicaments et étudier les mécanismes sous-jacents aux troubles du sommeil.

Organismes modèles aquatiques

Le composé est utilisé pour traiter les poissons-zèbres mâles kras+ . Les poissons-zèbres sont un organisme modèle populaire dans la recherche biologique en raison de leurs embryons transparents et de leur développement rapide. Cette application permet d'étudier les mutations génétiques et leurs conséquences physiologiques.

Entomologie

Il est utilisé pour nourrir les mouches afin d'explorer l'effet de la sérotonine . Les mouches, comme Drosophila melanogaster, sont un autre organisme modèle utilisé largement dans la recherche. En modifiant leur régime alimentaire avec des composés spécifiques, les chercheurs peuvent observer des changements dans le comportement, la reproduction et la durée de vie.

Mécanisme D'action

DL-4-Chlorophenylalanine ethyl ester hydrochloride exerts its effects by inhibiting tryptophan hydroxylase, the enzyme that catalyzes the rate-limiting step in the biosynthesis of serotonin. By reducing serotonin levels, DL-4-Chlorophenylalanine ethyl ester hydrochloride can induce a range of physiological and behavioral effects, including depression, aggression, and sleep disturbance.

Biochemical and Physiological Effects

DL-4-Chlorophenylalanine ethyl ester hydrochloride administration can induce a range of biochemical and physiological effects, including:

1. Reduction in serotonin levels: DL-4-Chlorophenylalanine ethyl ester hydrochloride administration reduces serotonin levels in the brain and peripheral tissues.

2. Increase in tryptophan levels: DL-4-Chlorophenylalanine ethyl ester hydrochloride administration increases tryptophan levels in the brain and peripheral tissues.

3. Alteration in neurotransmitter levels: DL-4-Chlorophenylalanine ethyl ester hydrochloride administration can alter the levels of other neurotransmitters, such as dopamine and norepinephrine, in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

DL-4-Chlorophenylalanine ethyl ester hydrochloride has several advantages and limitations for lab experiments. Some of the advantages include:

1. Potent inhibitor: DL-4-Chlorophenylalanine ethyl ester hydrochloride is a potent inhibitor of tryptophan hydroxylase, making it a useful tool for investigating the role of serotonin in various physiological and pathological processes.

2. Well-established: DL-4-Chlorophenylalanine ethyl ester hydrochloride has been widely used in scientific research, and its effects are well-established.

3. Specificity: DL-4-Chlorophenylalanine ethyl ester hydrochloride specifically inhibits tryptophan hydroxylase, making it a more specific inhibitor than other compounds that can affect serotonin levels.

Some of the limitations of DL-4-Chlorophenylalanine ethyl ester hydrochloride include:

1. Non-specific effects: DL-4-Chlorophenylalanine ethyl ester hydrochloride administration can have non-specific effects on other neurotransmitters, making it difficult to interpret the results of experiments.

2. Ethical concerns: DL-4-Chlorophenylalanine ethyl ester hydrochloride administration can induce depressive symptoms in animals and humans, raising ethical concerns about its use in research.

3. Safety concerns: DL-4-Chlorophenylalanine ethyl ester hydrochloride synthesis and administration involve the use of hazardous chemicals, raising safety concerns for researchers.

Orientations Futures

DL-4-Chlorophenylalanine ethyl ester hydrochloride research has the potential to contribute to a better understanding of the role of serotonin in various physiological and pathological processes. Some of the future directions for DL-4-Chlorophenylalanine ethyl ester hydrochloride research include:

1. Investigation of the role of serotonin in pain: DL-4-Chlorophenylalanine ethyl ester hydrochloride has been shown to reduce pain sensitivity in animals, suggesting a potential role for serotonin in pain regulation.

2. Development of new antidepressant drugs: DL-4-Chlorophenylalanine ethyl ester hydrochloride research may lead to the development of new antidepressant drugs that target the serotonin system.

3. Investigation of the role of serotonin in addiction: DL-4-Chlorophenylalanine ethyl ester hydrochloride research may shed light on the role of serotonin in addiction and substance abuse.

Conclusion

In conclusion, DL-4-Chlorophenylalanine ethyl ester hydrochloride is a synthetic compound that has been widely used in scientific research to investigate the role of serotonin in various physiological and pathological processes. DL-4-Chlorophenylalanine ethyl ester hydrochloride administration can induce a range of physiological and behavioral effects by reducing serotonin levels. DL-4-Chlorophenylalanine ethyl ester hydrochloride has several advantages and limitations for lab experiments, and its research has the potential to contribute to a better understanding of the role of serotonin in various processes.

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-amino-3-(4-chlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQIKGOQYNZYOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52031-05-7 | |

| Record name | Phenylalanine, 4-chloro-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52031-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-DL-alaninate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052031057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-chloro-3-phenyl-DL-alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(chloroacetyl)benzyl]acetamide](/img/structure/B1333316.png)